Cas no 2901082-19-5 ((3-Chloro-2-fluoro-5-isopropoxyphenyl)(methyl)sulfane)

(3-Chloro-2-fluoro-5-isopropoxyphenyl)(methyl)sulfane is a fluorinated and chlorinated aryl sulfide compound featuring an isopropoxy substituent, offering unique reactivity and selectivity in synthetic applications. Its molecular structure combines halogenated aromatic properties with a thioether linkage, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and fluoro substituents enhances its potential for further functionalization, while the isopropoxy group contributes to solubility and steric modulation. This compound is particularly valuable in cross-coupling reactions and as a precursor for bioactive molecules. High purity and stability under standard conditions ensure reliable performance in research and industrial processes.
(3-Chloro-2-fluoro-5-isopropoxyphenyl)(methyl)sulfane structure
2901082-19-5 structure
Product Name:(3-Chloro-2-fluoro-5-isopropoxyphenyl)(methyl)sulfane
CAS No:2901082-19-5
MF:C10H12ClFOS
MW:234.718084335327
CID:6796047
PubChem ID:171367854
Update Time:2025-05-26

(3-Chloro-2-fluoro-5-isopropoxyphenyl)(methyl)sulfane Chemical and Physical Properties

Names and Identifiers

    • MFCD34765294
    • (3-Chloro-2-fluoro-5-isopropoxyphenyl)(methyl)sulfane
    • 2901082-19-5
    • Inchi: 1S/C10H12ClFOS/c1-6(2)13-7-4-8(11)10(12)9(5-7)14-3/h4-6H,1-3H3
    • InChI Key: NFMVKHAYOIRVEL-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=C(C=1)OC(C)C)SC)F

Computed Properties

  • Exact Mass: 234.0281420g/mol
  • Monoisotopic Mass: 234.0281420g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 34.5Ų

(3-Chloro-2-fluoro-5-isopropoxyphenyl)(methyl)sulfane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB610867-250mg
(3-Chloro-2-fluoro-5-isopropoxyphenyl)(methyl)sulfane; .
2901082-19-5
250mg
€355.80 2024-07-24
abcr
AB610867-1g
(3-Chloro-2-fluoro-5-isopropoxyphenyl)(methyl)sulfane; .
2901082-19-5
1g
€659.60 2024-07-24
abcr
AB610867-5g
(3-Chloro-2-fluoro-5-isopropoxyphenyl)(methyl)sulfane; .
2901082-19-5
5g
€2218.40 2024-07-24

(3-Chloro-2-fluoro-5-isopropoxyphenyl)(methyl)sulfane Suppliers

Amadis Chemical Company Limited
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(CAS:2901082-19-5)
Order Number:A1213051
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Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:49
Price ($):211/391/1315
Email:sales@amadischem.com

Additional information on (3-Chloro-2-fluoro-5-isopropoxyphenyl)(methyl)sulfane

Introduction to (3-Chloro-2-Fluoro-5-Isopropoxyphenyl)(Methylsulfane) and Its Significance in Modern Chemical Research

(3-Chloro-2-Fluoro-5-Isopropoxyphenyl)(Methylsulfane), with the CAS number 2901082-19-5, represents a compound of considerable interest in the realm of pharmaceutical and chemical synthesis. This organosulfur derivative exhibits unique structural and electronic properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and advanced materials. The presence of both chloro and fluoro substituents on the aromatic ring, combined with the isopropoxy group, imparts a distinct reactivity and functionality that has been extensively explored in recent years.

The compound's structure, characterized by a phenyl ring substituted with a methyl sulfide moiety, offers a versatile platform for further chemical modifications. These modifications can be tailored to enhance specific properties such as solubility, bioavailability, and metabolic stability, making it an attractive scaffold for drug discovery efforts. In particular, the combination of electron-withdrawing and electron-donating groups on the aromatic system influences its interaction with biological targets, which is a critical factor in medicinal chemistry.

In recent years, there has been growing interest in the exploration of halogenated aromatic compounds due to their broad spectrum of biological activities. The chloro and fluoro substituents in (3-Chloro-2-Fluoro-5-Isopropoxyphenyl)(Methylsulfane) play a pivotal role in modulating these interactions. For instance, the fluoro group is known to enhance metabolic stability and binding affinity, while the chloro group can participate in various chemical reactions, such as cross-coupling reactions, which are fundamental in synthetic organic chemistry.

The moiety further contributes to the compound's complexity and potential utility. This group not only influences the electronic properties of the aromatic ring but also provides a site for further functionalization. In particular, the isopropoxy group can be oxidized or reduced under different conditions, allowing for the synthesis of diverse derivatives with tailored properties. Such flexibility makes (3-< strong >Chloro strong >-2-< strong >Fluoro strong >-5-< strong >Isopropoxyphenyl strong >)(< strong >Methyl strong >sulfane) a valuable building block for constructing more complex molecular architectures.

The compound's potential applications extend beyond pharmaceuticals into other areas of chemical research. For example, its unique electronic properties make it suitable for use in organic electronics and materials science. The ability to fine-tune these properties through strategic functionalization opens up possibilities for developing new types of materials with enhanced performance characteristics.

In terms of synthetic methodologies, (3-< strong >Chloro strong >-2-< strong >Fluoro strong >-5-< strong >Isopropoxyphenyl strong >)(< strong >Methyl strong >sulfane) can be synthesized through various routes, each offering distinct advantages depending on the desired purity and scale of production. One common approach involves the reaction of 3-chloro-2-fluoro-5-hydroxybenzyl chloride with sodium thiosulfate in an appropriate solvent system. This reaction proceeds under mild conditions and yields the desired product with high efficiency.

The significance of this compound is further underscored by its presence in several ongoing research projects aimed at developing novel therapeutics. For instance, recent studies have explored its potential as a scaffold for kinase inhibitors, which are critical targets in oncology research. The combination of substituents on the aromatic ring can be optimized to selectively inhibit specific kinases while minimizing off-target effects.

In addition to its pharmaceutical applications, (3-< strong >Chloro strong >-2-< strong >Fluoro strong >-5-< strong >Isopropoxyphenyl strong >)(< strong >Methyl strong >sulfane) has shown promise in material science research. Its ability to form stable complexes with metal ions makes it a candidate for developing new types of catalysts and coordination polymers. These materials could find applications in areas such as catalysis, sensors, and energy storage devices.

The compound's reactivity also makes it a valuable tool for studying fundamental chemical processes. For example, its interaction with transition metals can provide insights into catalytic mechanisms and reaction pathways. Such studies are essential for advancing our understanding of chemical transformations and developing more efficient synthetic strategies.

In conclusion, (3-< strong >Chloro strong >-2-< strong >Fluoro strong > -5 -(Methyl)sulfane) represents a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features and reactivity make it an invaluable tool for drug discovery, material science, and fundamental chemical studies. As research continues to uncover new applications and synthetic methodologies for this compound, its importance is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:2901082-19-5)
A1213051
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):211/391/1315
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